Methyl 2,2,2-trimethoxyacetate

Descripción general

Descripción

Métodos De Preparación

El pirócarbonato de dietilo se puede sintetizar mediante la reacción de etanol con fosgeno. La reacción suele tener lugar en condiciones controladas para garantizar la seguridad y la eficiencia. La reacción general es la siguiente:

2\text{H}_5\text{OH} + \text{COCl}_2 \rightarrow \text{C}_6\text{H}{10}\text{O}5 + 2 \text{HCl} 2 C2H5OH+COCl2→C6H10O5+2HCl

En entornos industriales, el pirócarbonato de dietilo se produce en grandes cantidades utilizando métodos similares, pero con medidas de seguridad mejoradas y condiciones de reacción optimizadas para maximizar el rendimiento y la pureza {_svg_3}.

Análisis De Reacciones Químicas

Chemical Reactions Involving Methyl 2,2,2-trimethoxyacetate

This compound participates in various chemical reactions due to its ester functional group and methoxy substituents. Key reactions include:

-

Transesterification : This reaction involves exchanging the alkoxy group of an ester with another alcohol. This compound can react with different alcohols to form new esters. The presence of methoxy groups enhances its reactivity under mild conditions.

-

Formation of Acetals : When reacted with aldehydes in the presence of acid catalysts, this compound can form acetals. This reaction is crucial in organic synthesis for protecting carbonyl groups during subsequent reactions .

-

Hydrazinolysis : this compound can react with hydrazine to yield trimethoxyacetohydrazide. This transformation is significant for synthesizing various nitrogen-containing compounds .

Table 1: Selected Reactions of this compound

| Reaction Type | Reactants | Products | Conditions |

|---|---|---|---|

| Transesterification | This compound + Alcohol | New Ester | Mild conditions |

| Acetal Formation | This compound + Aldehyde | Acetal | Acidic catalyst |

| Hydrazinolysis | This compound + Hydrazine | Trimethoxyacetohydrazide | Mild heating |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

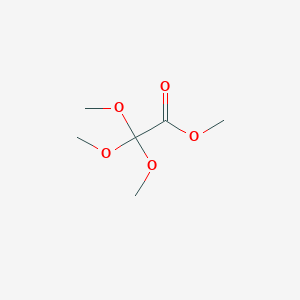

Methyl 2,2,2-trimethoxyacetate is characterized by three methoxy groups attached to the central carbon atom of an acetate moiety. This unique structure contributes to its reactivity and versatility in chemical synthesis.

Synthetic Applications

Organic Synthesis:

- This compound serves as a valuable reagent in organic synthesis. It is often utilized in the formation of complex molecules through various reactions such as esterification and acylation. The presence of multiple methoxy groups enhances its reactivity compared to simpler esters.

Case Study: Amidation Reactions

- Research has demonstrated the use of this compound in amidation reactions where it reacts with aminohydroxamates to form N-hydroxypyrimidin-4-ones. This reaction showcases the compound's utility in synthesizing biologically relevant molecules .

Biological Applications

Pharmaceutical Development:

- The compound has been explored for its potential in drug development. Its structural features allow it to act as a precursor for various pharmaceutical agents. For instance, derivatives of this compound have been investigated for their activity against specific biological targets.

Case Study: Antiviral Activity

- In studies related to HIV-1 integrase inhibitors, this compound has been implicated in the synthesis of compounds that exhibit antiviral properties. This highlights its potential role in medicinal chemistry .

Industrial Applications

Chemical Intermediate:

- This compound is used as a chemical intermediate in the production of polymers and resins. Its ability to undergo various chemical transformations makes it a suitable candidate for creating more complex materials.

Table: Industrial Uses of this compound

| Application Area | Specific Use |

|---|---|

| Polymer Production | Used as a monomer or co-monomer |

| Adhesives | Acts as a key component in adhesive formulations |

| Coatings | Utilized in the development of specialty coatings |

Mechanistic Insights

The mechanism by which this compound exerts its effects in synthetic and biological systems involves:

- Nucleophilic Attack: The methoxy groups can participate in nucleophilic substitution reactions.

- Hydrogen Bonding: The presence of multiple methoxy groups enhances intermolecular interactions which can influence reaction pathways.

Mecanismo De Acción

El pirócarbonato de dietilo ejerce sus efectos modificando covalentemente residuos específicos de aminoácidos en las proteínas, en particular la histidina, la lisina, la cisteína y la tirosina . Esta modificación inactiva enzimas como las ribonucleasas al alterar sus sitios activos, evitando así que degraden el ARN . La capacidad del compuesto para reaccionar con nucleófilos lo hace eficaz en diversas aplicaciones bioquímicas.

Comparación Con Compuestos Similares

El pirócarbonato de dietilo se compara a menudo con otros compuestos dicarbonatos como el dicarbonato de dimetilo y el dicarbonato de di-tert-butilo.

Dicarbonato de dimetilo: Similar al pirócarbonato de dietilo, el dicarbonato de dimetilo se utiliza como conservante e inhibidor enzimático.

Dicarbonato de di-tert-butilo: Este compuesto se utiliza principalmente como grupo protector para las aminas en la síntesis orgánica.

El pirócarbonato de dietilo destaca por su reactividad y estabilidad equilibradas, lo que lo hace adecuado para una amplia gama de aplicaciones tanto en investigación como en la industria.

Actividad Biológica

Methyl 2,2,2-trimethoxyacetate (MTMA) is a compound of increasing interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological effects of MTMA, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derived from trimethoxyacetic acid. Its molecular formula is , and it possesses three methoxy groups attached to the central carbon atom. This structure contributes to its unique chemical reactivity and biological profile.

Antioxidant Activity

MTMA exhibits significant antioxidant properties. Research indicates that compounds with similar structures can scavenge free radicals effectively, reducing oxidative stress in biological systems. The antioxidant activity can be quantitatively assessed using methods such as the DPPH radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay.

| Method | Result |

|---|---|

| DPPH Scavenging Activity | 84.01% |

| FRAP Value | 20.1 mmol/g |

These results suggest that MTMA may play a role in protecting cells from oxidative damage, which is crucial in preventing various diseases associated with oxidative stress, including cancer and neurodegenerative disorders .

Antimicrobial Activity

MTMA has demonstrated antimicrobial effects against various pathogens. A study evaluated its efficacy against common bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The compound showed inhibition zones greater than traditional antibiotics like ampicillin, indicating its potential as an antimicrobial agent.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 12 mm |

| Pseudomonas aeruginosa | 14 mm |

| Ampicillin | 9 mm (S. aureus), 6 mm (P. aeruginosa) |

These findings highlight MTMA's potential application in treating bacterial infections .

Anti-inflammatory Activity

The anti-inflammatory properties of MTMA are also noteworthy. Compounds with similar methoxy substitutions have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that MTMA may be beneficial in conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease.

The biological activities of MTMA are believed to stem from its ability to modulate various signaling pathways:

- Antioxidant Mechanism: By donating electrons to free radicals, MTMA reduces their reactivity and prevents cellular damage.

- Antimicrobial Mechanism: The presence of methoxy groups enhances membrane permeability, allowing MTMA to penetrate bacterial cells more effectively.

- Anti-inflammatory Mechanism: MTMA may inhibit the nuclear factor kappa B (NF-κB) pathway, leading to decreased production of inflammatory mediators.

Case Studies

- Study on Antioxidant Properties : A study published in a peer-reviewed journal demonstrated that MTMA effectively reduced oxidative stress markers in vitro. Cells treated with MTMA showed lower levels of malondialdehyde (MDA), a marker of lipid peroxidation .

- Evaluation of Antimicrobial Efficacy : In a comparative study, MTMA was tested alongside standard antibiotics against multi-drug resistant strains of bacteria. Results indicated that MTMA had superior efficacy, suggesting its potential role in developing new antimicrobial therapies .

- Inflammation Model : In an animal model of induced inflammation, administration of MTMA significantly reduced swelling and pain compared to control groups. This study supports the hypothesis that MTMA may have therapeutic applications in managing inflammatory conditions .

Q & A

Q. Basic Synthesis and Characterization

Q. Q1. What are the common synthetic routes for preparing methyl 2,2,2-trimethoxyacetate, and what reaction conditions are critical for yield optimization?

Methodological Answer: this compound is synthesized via nucleophilic substitution or cyclization reactions. A validated approach involves reacting methyl 2,2-dichloro-2-methoxyacetate with trimethyl orthoacetate under basic conditions (e.g., LiHMDS or LDA) to install methoxy groups . Key parameters include:

- Base Strength : Strong bases (e.g., LiHMDS) are essential to deprotonate intermediates and drive the reaction forward. Weak bases fail to initiate the reaction, even under reflux .

- Solvent Choice : Polar aprotic solvents (e.g., 1,4-dioxane) improve solubility and reaction efficiency .

- Temperature : Reactions typically proceed at room temperature or mild heating (40–60°C).

Q. Q2. Under what conditions does this compound exhibit instability, and how can researchers mitigate decomposition risks?

Methodological Answer: The compound is sensitive to:

- Strong Acids/Bases : Hydrolysis of ester or methoxy groups occurs under acidic (pH < 3) or basic (pH > 10) conditions, producing acetic acid derivatives .

- Moisture : Hydrolysis is accelerated in aqueous environments. Storage under anhydrous conditions (e.g., molecular sieves) is critical .

- High Temperatures : Prolonged heating (>80°C) leads to decomposition via cleavage of methoxy groups .

Mitigation Strategies :

- Use inert atmospheres (N₂/Ar) during reactions.

- Employ drying agents (e.g., MgSO₄) in workup steps.

Q. Advanced Mechanistic Insights

Q. Q3. How does this compound participate in cyclization reactions, and what mechanistic evidence supports its role?

Methodological Answer: The compound acts as a cyclization precursor in heterocycle synthesis (e.g., pyrimidines). Mechanistic studies reveal:

- Electrophilic Activation : The trimethoxyacetate group undergoes electrophilic substitution with amines or hydroxylamines, forming six-membered transition states .

- Intramolecular Attack : Deprotonation by strong bases facilitates nucleophilic attack, leading to ring closure (e.g., Scheme 18 in ).

Data Contradiction Analysis :

Conflicting reports exist on the necessity of protecting groups. For example, amino esters (e.g., 1i and 1j) decompose under basic conditions unless protected, whereas anthranilate derivatives (1a–e) react efficiently without protection . This highlights the need for substrate-specific optimization.

Q. Analytical Characterization

Q. Q4. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer:

- ¹H/¹³C NMR : Distinct signals for methoxy (δ 3.2–3.5 ppm) and ester carbonyl (δ 165–170 ppm) groups confirm structure .

- Mass Spectrometry : ESI-MS shows molecular ion peaks at m/z 165.1 (base compound) and fragments corresponding to methoxy loss .

- X-ray Crystallography : Resolves stereochemistry in cyclized products (e.g., single-crystal data in ).

Q. Safety and Handling

Q. Q5. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- GHS Classification : Eye irritation (Category 2A); use safety goggles and gloves .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of vapors .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. Advanced Applications in Drug Discovery

Q. Q6. How is this compound utilized in synthesizing bioactive molecules, and what are key case studies?

Methodological Answer: The compound is a building block for:

- Drug Delivery Systems : Its ester groups form stable complexes with APIs (active pharmaceutical ingredients) via hydrogen bonding .

- Enzyme Inhibitors : Functionalized derivatives mimic natural substrates in enzyme-binding studies (e.g., hydroxamate-based inhibitors in ).

Case Study : In Scheme 2 , coupling with O-(4-methoxybenzyl)hydroxylamine yielded hydroxamates with >90% purity, demonstrating its utility in medicinal chemistry.

Q. Contradictions in Reaction Outcomes

Q. Q7. Why do some substrates fail to react with this compound despite optimal conditions?

Methodological Answer: Substrate stability is critical. For example:

- Amino Esters (1i, 1j) : Decompose under strong basic conditions due to β-elimination. Alternative coupling agents (e.g., EDC) are required .

- Steric Hindrance : Bulky substituents (e.g., tert-butyl groups) impede nucleophilic attack. Computational modeling (DFT) can predict reactivity .

Q. Environmental and Ecological Impact

Q. Q8. What are the ecological risks associated with this compound, and how can researchers minimize environmental exposure?

Methodological Answer:

Propiedades

IUPAC Name |

methyl 2,2,2-trimethoxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-8-5(7)6(9-2,10-3)11-4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTABOWCQAPYNPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90503479 | |

| Record name | Methyl trimethoxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18370-95-1 | |

| Record name | Methyl trimethoxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,2,2-trimethoxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.